Podocarpusflavone B

Description

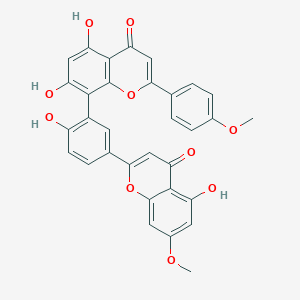

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O10/c1-39-17-6-3-15(4-7-17)26-14-25(38)31-23(36)12-22(35)29(32(31)42-26)19-9-16(5-8-20(19)33)27-13-24(37)30-21(34)10-18(40-2)11-28(30)41-27/h3-14,33-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTVUTQZSAZUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178299 | |

| Record name | Putraflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23624-21-7 | |

| Record name | Putraflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023624217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Putraflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling Podocarpusflavone B: A Technical Guide to its Discovery and Isolation from Podocarpus Species

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, isolation, and preliminary characterization of Podocarpusflavone B, a biflavonoid identified from Podocarpus species. While the initial discovery has been reported, this guide also highlights the current gaps in publicly available data, particularly concerning detailed experimental protocols and biological activity, offering a roadmap for future research in this area.

Discovery and Initial Identification

This compound was first reported as a constituent of Podocarpus neriifolius D. Don in a 1993 study by Xu Li-zhen, Chen Zhen, and Sun Nan-jun, published in the Journal of Integrative Plant Biology.[1] This initial report identified this compound as one of eleven compounds isolated from the species, marking its official discovery within the scientific literature. The abstract of this seminal paper indicates that the identification was based on physical constants and spectral data.[1]

Physicochemical Properties and Structure

While the definitive, fully elucidated structure of this compound remains to be detailed in widely accessible literature, preliminary data suggests it is a biflavonoid. This class of compounds consists of two flavonoid moieties linked together. Spectroscopic data, including 1H and 13C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), would be crucial for the complete structural assignment.

Table 1: Anticipated Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Data Points | Purpose |

| 1H NMR | Chemical shifts (ppm), coupling constants (Hz), integration values | To determine the number and connectivity of protons in the molecule. |

| 13C NMR | Chemical shifts (ppm) | To identify the number and types of carbon atoms. |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) and fragmentation pattern | To determine the molecular weight and elemental composition. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks | To establish the connectivity between protons and carbons, confirming the overall structure. |

Experimental Protocols: A General Approach to Biflavonoid Isolation

Extraction

The initial step involves the extraction of plant material (typically leaves or twigs) with a suitable solvent. A common approach is sequential extraction with solvents of increasing polarity to separate compounds based on their solubility.

References

Podocarpusflavone B: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podocarpusflavone B, a naturally occurring biflavonoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the known natural sources and distribution of this compound. It details experimental protocols for its isolation and quantification and explores its interaction with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Distribution

This compound has been identified in a select number of plant species, primarily within the families Podocarpaceae and Euphorbiaceae. The distribution appears to be concentrated in specific genera. While comprehensive quantitative data across all potential sources remains an area for further research, existing studies have confirmed its presence in the following species:

-

Decussocarpus rospigliosii (Pilg.) de Laub. (Podocarpaceae): The leaves of this South American tree are a confirmed source of this compound.

-

Amanoa almerindae Leal (Euphorbiaceae): This species has been reported to contain this compound.

-

Campylospermum calanthum (Gilg) Farron (Ochnaceae): This plant is another identified natural source of this biflavonoid.

Table 1: Natural Sources and Distribution of this compound

| Plant Species | Family | Plant Part | Reported Presence of this compound | Quantitative Data (mg/g dry weight) | Reference |

| Decussocarpus rospigliosii | Podocarpaceae | Leaves | Yes | Not Reported | [1][2] |

| Amanoa almerindae | Euphorbiaceae | Not Specified | Yes | Not Reported | |

| Campylospermum calanthum | Ochnaceae | Not Specified | Yes | Not Reported |

Note: The quantitative data for this compound in these plant sources is not yet extensively documented in publicly available literature. The table will be updated as more research becomes available.

Experimental Protocols

Isolation of this compound from Decussocarpus rospigliosii Leaves

The following protocol is based on the successful isolation of this compound and other biflavonoids from the leaves of Decussocarpus rospigliosii.[1][2]

2.1.1. Extraction

-

Drying and Pulverization: Air-dry the fresh leaves of Decussocarpus rospigliosii at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder using a mechanical grinder.

-

Solvent Extraction: Macerate the powdered leaf material with ethyl acetate at room temperature for 48-72 hours. The process should be repeated three times to ensure exhaustive extraction.

-

Concentration: Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

2.1.2. Chromatographic Purification

-

Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: n-hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v, optimize as needed).

-

Visualization: Observe the plates under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in methanol followed by heating).

-

Pooling: Combine fractions with similar TLC profiles that indicate the presence of biflavonoids.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (with 0.1% formic acid). A typical gradient could be: 0-20 min, 50-80% methanol; 20-25 min, 80-100% methanol.

-

Flow Rate: 2-4 mL/min.

-

Detection: UV detector at a wavelength of 330 nm.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be confirmed by subsequent analytical techniques.

-

2.1.3. Structure Elucidation

The structure of the isolated this compound can be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Quantitative Analysis of this compound by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts. Method validation is crucial for accurate and reliable results.

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. From the stock solution, prepare a series of standard solutions of different concentrations to construct a calibration curve.

-

Sample Preparation:

-

Extract a known weight of the dried and powdered plant material with a suitable solvent (e.g., methanol or ethyl acetate) using ultrasonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

-

-

HPLC Conditions:

-

Column: Analytical reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A suggested gradient is: 0-15 min, 30-60% acetonitrile; 15-20 min, 60-80% acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: UV detector at a wavelength of 330 nm.

-

-

Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample extract and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Biological Activity and Signaling Pathways

Flavonoids, as a class of compounds, are known to exert a wide range of biological activities, including anti-inflammatory and anticancer effects. These activities are often mediated through the modulation of key cellular signaling pathways. While specific studies on this compound are limited, its structural similarity to other bioactive biflavonoids suggests potential interactions with pathways such as NF-κB and MAPK.

Potential Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit this pathway at various points.

Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids have been reported to interfere with the MAPK pathway, thereby exerting anti-proliferative effects.

Conclusion and Future Directions

This compound is a biflavonoid with a defined but limited known natural distribution. The protocols outlined in this guide provide a foundation for its extraction, isolation, and quantification, which are essential for further pharmacological investigation. While its precise molecular targets are yet to be fully elucidated, its structural characteristics suggest a potential for modulating key signaling pathways implicated in inflammation and cancer.

Future research should focus on:

-

Quantitative screening of a wider range of plant species to identify new and more abundant sources of this compound.

-

Development and validation of robust analytical methods for the routine quantification of this compound in various biological matrices.

-

In-depth investigation of the specific molecular mechanisms of action of this compound, particularly its effects on the NF-κB, MAPK, and other relevant signaling pathways.

-

Preclinical studies to evaluate the in vivo efficacy and safety of this compound in relevant disease models.

This targeted research will be crucial in unlocking the full therapeutic potential of this promising natural compound.

References

Unveiling the Molecular Architecture of Podocarpusflavone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Podocarpusflavone B, a naturally occurring biflavonoid. This document details the isolation of the compound and the spectroscopic techniques utilized to determine its intricate molecular structure, presenting the data in a clear and accessible format for researchers, scientists, and professionals in the field of drug development.

Isolation of this compound

This compound was first isolated from the leaves and twigs of Podocarpus neriifolius D. Don. The isolation procedure involves the extraction of the plant material with ethanol. This crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds.

The general workflow for the isolation and purification of this compound is as follows:

Podocarpusflavone B molecular formula and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podocarpusflavone B is a naturally occurring biflavonoid. While research specifically detailing the biological activities and mechanisms of action of this compound is limited, this technical guide provides a comprehensive overview of its molecular formula and physicochemical properties. Due to the scarcity of data on this compound, this report also summarizes the biological activities of the closely related compound, Podocarpusflavone A, to provide context and potential avenues for future research. This includes a review of its cytotoxic and antimicrobial properties, supported by available quantitative data and a description of the experimental methodologies used in these assessments.

Introduction

Biflavonoids are a class of polyphenolic compounds formed by the dimerization of two flavonoid units. They are known to exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. The genus Podocarpus is a rich source of these complex flavonoids. This guide focuses on this compound, providing its fundamental chemical properties. In light of the limited specific research on this compound, this document also presents data on the analogous compound, Podocarpusflavone A, to highlight the potential therapeutic activities within this subclass of biflavonoids.

Physicochemical Properties of this compound

The fundamental molecular and physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and potential application in experimental research.

| Property | Value | Source |

| Molecular Formula | C₃₂H₂₂O₁₀ | ChEMBL[1] |

| Molecular Weight | 566.52 g/mol | ChEMBL[1] |

| Calculated AlogP | 5.74 | ChEMBL[1] |

| Polar Surface Area | 159.80 Ų | ChEMBL[1] |

| Number of Rotatable Bonds | 5 | ChEMBL[1] |

| Hydrogen Bond Acceptors | 10 | ChEMBL[1] |

| Hydrogen Bond Donors | Not Specified | ChEMBL[1] |

| Heavy Atoms | 42 | ChEMBL[1] |

Biological Activities of Podocarpusflavone A (A Related Compound)

Due to the limited availability of biological data for this compound, this section details the activities of the structurally similar Podocarpusflavone A. These findings may suggest potential areas of investigation for this compound.

Cytotoxic Activity of Podocarpusflavone A

A study involving the bioassay-guided fractionation of an ethanol extract from the dried twigs of Podocarpus nakaii led to the isolation of Podocarpusflavone A. This compound demonstrated significant cytotoxic effects against several human cancer cell lines.[1] The mechanism of action was determined to involve the induction of apoptosis, primarily through sub-G1/S phase arrest in MCF-7 cells.[1] Furthermore, Podocarpusflavone A exhibited moderate inhibitory activity against Topoisomerase I.[1]

Table 1: Cytotoxicity of Podocarpusflavone A (PF) [1]

| Cell Line | ED₅₀ (µg/mL) |

| DLD | 4.56 |

| KB | 10.24 |

| MCF-7 | 16.24 |

| HEp-2 | Not Specified |

Antimicrobial Activity of Podocarpusflavone A

Research on compounds isolated from the leaves of Podocarpus henkelii identified Podocarpusflavone A as having a broad spectrum of activity against certain pathogenic bacteria.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Podocarpusflavone A (PFA) [2]

| Organism | MIC (µg/mL) |

| Enterococcus faecalis | 60 |

| Pseudomonas aeruginosa | 60 |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not currently available in the cited literature. However, the methodologies employed for the assessment of Podocarpusflavone A provide a valuable framework for future studies.

Bioassay-Guided Fractionation and Isolation

The isolation of Podocarpusflavone A from Podocarpus nakaii was achieved through bioassay-guided fractionation of the ethanol extract of its dried twigs.[1] This process involves a systematic separation of the crude extract into fractions, with each fraction being tested for biological activity to guide the subsequent purification steps.

Caption: A generalized workflow for the bioassay-guided isolation of bioactive compounds.

Cytotoxicity Assay

The cytotoxic activity of Podocarpusflavone A was evaluated against various cancer cell lines.[1] While the specific assay is not detailed in the abstract, such studies typically involve methods like the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Antimicrobial Susceptibility Testing

The antibacterial activity of Podocarpusflavone A was determined using a serial microplate dilution method.[2] This technique is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Potential Mechanisms of Action

While the precise signaling pathways affected by this compound have not been elucidated, the pro-apoptotic activity of Podocarpusflavone A suggests a potential mechanism of action for its cytotoxic effects.[1]

Caption: A conceptual diagram illustrating the induction of apoptosis by a cytotoxic agent.

Conclusion

This compound is a biflavonoid with a defined molecular structure and physicochemical properties. Currently, there is a notable absence of specific research on its biological activities and mechanisms of action. However, the documented cytotoxic and antimicrobial properties of the closely related Podocarpusflavone A suggest that this compound may also possess significant therapeutic potential. Further investigation into the biological effects of this compound is warranted to explore its promise as a lead compound in drug discovery, particularly in the areas of oncology and infectious diseases. The experimental frameworks used for Podocarpusflavone A provide a solid foundation for initiating such studies.

References

Spectroscopic Data Analysis of Podocarpusflavone B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of Podocarpusflavone B, a biflavonoid with significant interest in natural product research and drug development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the structural elucidation of this complex natural product.

Spectroscopic Data of this compound

The structural elucidation of this compound is achieved through the detailed analysis of its one-dimensional (1D) and two-dimensional (2D) NMR spectra, in conjunction with mass spectrometry data.

NMR Spectroscopic Data

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is crucial for defining the molecular structure of this compound. The chemical shifts are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| Flavone I | ||

| 2 | 164.5 | |

| 3 | 103.2 | 6.78 (s) |

| 4 | 182.5 | |

| 5 | 161.7 | |

| 6 | 99.2 | 6.32 (d, J = 2.0) |

| 7 | 164.1 | |

| 8 | 94.3 | 6.55 (d, J = 2.0) |

| 9 | 157.8 | |

| 10 | 104.5 | |

| 1' | 121.5 | |

| 2' | 128.8 | 7.95 (d, J = 8.8) |

| 3' | 116.3 | 7.01 (d, J = 8.8) |

| 4' | 161.8 | |

| 5' | 116.3 | 7.01 (d, J = 8.8) |

| 6' | 128.8 | 7.95 (d, J = 8.8) |

| Flavone II | ||

| 2'' | 163.9 | |

| 3'' | 105.5 | 6.65 (s) |

| 4'' | 182.1 | |

| 5'' | 155.1 | |

| 6'' | 108.9 | 6.81 (s) |

| 7'' | 160.8 | |

| 8'' | 105.1 | |

| 9'' | 158.5 | |

| 10'' | 104.2 | |

| 1''' | 122.9 | |

| 2''' | 128.4 | |

| 3''' | 121.7 | 7.45 (d, J = 2.2) |

| 4''' | 132.2 | 7.48 (dd, J = 8.4, 2.2) |

| 5''' | 119.5 | 7.15 (d, J = 8.4) |

| 6''' | 128.1 | |

| 7-OCH₃ | 56.4 | 3.90 (s) |

Note: Data compiled and interpreted from available spectroscopic literature. Chemical shifts may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) provides the exact mass of this compound, which is essential for determining its molecular formula. Tandem mass spectrometry (MS/MS) experiments reveal the fragmentation pattern, offering valuable insights into the connectivity of the flavonoid units.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₁H₂₀O₁₀ |

| Exact Mass | 552.1056 [M+H]⁺ |

| Key MS/MS Fragments | Data not explicitly found in the searched literature. Fragmentation would likely involve retro-Diels-Alder (RDA) reactions in the C-rings and cleavage of the interflavanoid bond, characteristic of biflavonoids. |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of biflavonoids like this compound.

NMR Spectroscopy

Sample Preparation: A pure sample of this compound (typically 1-5 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

1D NMR Spectra Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). This is particularly crucial for identifying the connectivity between different structural fragments and establishing the linkage between the two flavone units in biflavonoids.[1]

Mass Spectrometry

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is commonly used. Electrospray ionization (ESI) is a frequently employed ionization technique for flavonoids.

LC-MS/MS Analysis:

-

Chromatographic Separation: The sample is injected into a reversed-phase C18 column. A gradient elution with a mobile phase consisting of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is used to separate the analyte from any impurities.

-

Mass Spectrometry: The mass spectrometer is operated in both full scan mode to determine the parent ion mass and in tandem MS (MS/MS) mode to obtain fragmentation data. In MS/MS, the parent ion of this compound is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides evidence for the structural components and their linkages.

Visualizations

The following diagrams illustrate the workflow of spectroscopic data analysis and a potential signaling pathway that could be modulated by biflavonoids like this compound.

Biflavonoids are known to interact with various cellular signaling pathways. The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a common target for many flavonoids and plays a crucial role in cell survival and proliferation.[2]

References

An In-depth Technical Guide to the Biosynthesis of 3′-8″-Biflavones, Including Podocarpusflavone B

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3′-8″-biflavones, a significant class of plant secondary metabolites. It details the enzymatic steps leading to the formation of the core biflavone structure and subsequent modifications, with a specific focus on Podocarpusflavone B. The content includes summaries of quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development applications.

Introduction to 3′-8″-Biflavones

Biflavonoids are dimeric flavonoids composed of two monomeric flavonoid units linked by a C-C or C-O-C bond. The 3′-8″-biflavones, characterized by a carbon-carbon linkage between the 3′ position of one flavonoid's B-ring and the 8″ position of the second flavonoid's A-ring, represent a large and pharmacologically important subgroup. A prime example is amentoflavone, which is formed by the oxidative coupling of two apigenin molecules.[1][2] These compounds, including derivatives like this compound, are found in various plant species and are studied for their antiviral, antioxidant, anti-inflammatory, and anticancer activities.[3][4] Understanding their biosynthesis is crucial for harnessing their therapeutic potential through biotechnological production.

Core Biosynthetic Pathway: From Phenylpropanoids to Flavone Monomers

The journey to a biflavone begins with the well-established phenylpropanoid and flavonoid biosynthesis pathways, which construct the monomeric units.[5] This multi-step process is foundational for all subsequent dimerizations.

-

Phenylpropanoid Pathway : The pathway starts with the amino acid L-phenylalanine. A series of three core enzymatic reactions converts it to p-coumaroyl-CoA, a key entry-point intermediate for numerous specialized metabolite pathways.[6]

-

Chalcone Synthesis : Chalcone synthase (CHS), a pivotal enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[7]

-

Isomerization and Oxidation : Naringenin chalcone is cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin. Subsequently, a flavone synthase (FNS) introduces a double bond between C2 and C3 of the C-ring, converting naringenin into the flavone apigenin—the direct precursor for the amentoflavone backbone.[5]

Dimerization: The Formation of the 3′-8″ Biflavone Core

The critical step in forming 3′-8″-biflavones is the regioselective oxidative coupling of two flavone monomers. This reaction is catalyzed by specific cytochrome P450 (CYP) enzymes.

3.1 Key Enzyme: Cytochrome P450

Research has identified that gymnosperm-specific orthologs of the CYP90J subfamily are responsible for catalyzing the intermolecular C-C bond formation. These enzymes facilitate a diradical coupling mechanism, ensuring the precise 3′-8″ linkage. The reaction involves the dimerization of two apigenin molecules to form the central biflavone scaffold, amentoflavone.[2]

The Biosynthesis of this compound

This compound (4′,7″-di-O-methylamentoflavone) is a methylated derivative of amentoflavone.[8] Its biosynthesis involves the amentoflavone core followed by sequential methylation steps catalyzed by O-methyltransferases (OMTs). These enzymes transfer a methyl group from the donor S-adenosyl-L-methionine (SAM) to specific hydroxyl groups on the biflavone scaffold.[9][10]

The formation of this compound requires two specific methylation events on the amentoflavone backbone: one at the 4′-hydroxyl group and another at the 7″-hydroxyl group. This process likely involves one or more specific OMTs that recognize these positions.

Quantitative Data Summary

While specific enzyme kinetic data for the biflavone pathway is still emerging, studies on related enzymes and heterologous production systems provide valuable quantitative insights.

Table 1: Key Enzymes in 3′-8″-Biflavone Biosynthesis

| Enzyme Class | Abbreviation | Example/Family | Precursor(s) | Product |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | - | L-Phenylalanine | Cinnamic Acid |

| Cinnamate-4-Hydroxylase | C4H | CYP73 Family | Cinnamic Acid | p-Coumaric Acid |

| 4-Coumaroyl:CoA-Ligase | 4CL | - | p-Coumaric Acid | p-Coumaroyl-CoA |

| Chalcone Synthase | CHS | - | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | - | Naringenin Chalcone | Naringenin |

| Flavone Synthase | FNS | CYP93B Family | Naringenin | Apigenin |

| Biflavone Synthase | - | CYP90J Family | 2x Apigenin | Amentoflavone |

| O-Methyltransferase | OMT | - | Amentoflavone, SAM | Methylated Amentoflavones |

Table 2: Quantitative Production and Activity Data

| Compound | System/Assay | Value | Unit | Reference |

|---|---|---|---|---|

| Amentoflavone | Accumulation in Poincianella pyramidalis cell culture with elicitors | 16.44 | mg/L | [5] |

| G168 (Synthetic Biflavonoid) | IC₅₀ for inhibiting PGE2 production | 0.1 | µM | [5] |

| G168 (Synthetic Biflavonoid) | IC₅₀ against iNOS-mediated NO production | 50 | µM | [5] |

| Various Biflavones | Antioxidant Activity (DPPH Assay) | 0.75 - 1.82 | mM Trolox/mM sample |[11] |

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic identification, heterologous expression, and in vitro enzymatic assays.

6.1 Protocol: Heterologous Expression and In Vitro Reconstitution of Biflavone Synthesis

This protocol describes the functional characterization of a candidate cytochrome P450 enzyme responsible for apigenin dimerization.

-

Gene Identification & Cloning :

-

Identify candidate CYP genes from a biflavone-producing plant transcriptome using homology searches (e.g., to the CYP90J family).

-

Amplify the full-length cDNA of the candidate gene via PCR.

-

Clone the gene into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) for heterologous expression.

-

-

Protein Expression and Microsome Preparation :

-

Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

-

Harvest the cells by centrifugation and lyse them using sonication or a French press in a buffered solution.

-

Isolate the microsomal fraction, which contains the membrane-bound P450 enzyme, by ultracentrifugation. Resuspend the microsomal pellet in a storage buffer.

-

-

In Vitro Enzyme Assay :

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Microsomal preparation containing the recombinant P450

-

A cytochrome P450 reductase (CPR) partner (required for electron transfer)

-

NADPH (cofactor, ~1 mM)

-

Apigenin (substrate, dissolved in DMSO, final concentration ~50-100 µM)

-

-

Initiate the reaction by adding NADPH.

-

Incubate at a controlled temperature (e.g., 30°C) for 1-2 hours with shaking.

-

Quench the reaction by adding an organic solvent like ethyl acetate.

-

-

Product Analysis :

-

Extract the product by vortexing and centrifuging the quenched reaction. Collect the organic layer.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

-

Compare the retention time and mass spectrum of the product with an authentic amentoflavone standard to confirm its identity.

-

6.2 Protocol: Analysis by UPLC-MS

-

Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient : A typical gradient might be: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate : 0.3 mL/min.

-

Detection : Mass spectrometry in both positive and negative ion modes. For amentoflavone (C₃₀H₁₈O₁₀, MW: 538.46), monitor for the [M-H]⁻ ion at m/z 537.09. Use MS/MS fragmentation to confirm identity by comparing with known fragmentation patterns.

Conclusion and Future Directions

The biosynthesis of 3′-8″-biflavones like this compound is a specialized extension of the core flavonoid pathway, relying on the crucial oxidative dimerization activity of specific cytochrome P450 enzymes and subsequent decoration by O-methyltransferases. While the key enzymatic players for the core scaffold are being identified, significant research is still needed to fully characterize the kinetics and substrate specificities of the OMTs responsible for the vast diversity of naturally occurring biflavonoids. The protocols and pathways detailed herein provide a foundational guide for researchers aiming to explore, engineer, and utilize these complex natural products for pharmaceutical and therapeutic applications. Future work involving the in vitro reconstitution of the complete pathway in microbial hosts holds promise for the sustainable production of these valuable compounds.[12]

References

- 1. Amentoflavone | C30H18O10 | CID 5281600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compound: this compound (CHEMBL144630) - ChEMBL [ebi.ac.uk]

- 9. Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris [mdpi.com]

- 10. Two types of O-methyltransferase are involved in biosynthesis of anticancer methoxylated 4'-deoxyflavones in Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Food Grade Synthesis of Hetero-Coupled Biflavones and 3D-Quantitative Structure–Activity Relationship (QSAR) Modeling of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identifying Missing Biosynthesis Enzymes of Plant Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of Podocarpusflavone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podocarpusflavone B is a naturally occurring biflavonoid, a class of secondary metabolites found in various plant species. Biflavonoids are composed of two flavonoid units linked together and have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, alongside relevant experimental protocols and an exploration of its potential biological significance. While specific experimental data for this compound is limited in publicly accessible literature, this guide supplements available information with data from the closely related and more extensively studied Podocarpusflavone A, providing a valuable comparative context.

Chemical and Physical Characteristics

This compound is structurally distinct from its analogue, Podocarpusflavone A. The primary difference lies in their molecular formula and consequently, their molecular weight.

Table 1: Core Chemical Properties of this compound and Podocarpusflavone A

| Property | This compound | Podocarpusflavone A | Data Source |

| Molecular Formula | C32H22O10 | C31H20O10 | ChEMBL[1] |

| Molecular Weight | 566.52 g/mol | 552.49 g/mol | ChEMBL[1][2] |

| Monoisotopic Mass | Data not available | 552.1056 Da | PubChem[3] |

Table 2: Physicochemical Properties of this compound and Podocarpusflavone A

| Property | This compound | Podocarpusflavone A | Data Source |

| Melting Point | Data not available | 289-292 ºC | ResearchGate[4] |

| Solubility | Data not available | Data not available | |

| Appearance | Data not available | Yellow amorphous powder | ResearchGate[4] |

| Calculated LogP | 5.74 | 5.44 | ChEMBL[1][2] |

| Polar Surface Area | 159.80 Ų | 170.80 Ų | ChEMBL[1][2] |

Table 3: Spectroscopic Data for Podocarpusflavone A (as a reference)

| Spectroscopic Technique | Key Observations | Data Source |

| UV-Vis (in MeOH) | λmax at 341, 269, 221 nm | ResearchGate[4] |

| Infrared (IR) (KBr) | νmax at 3442, 2983, 1652, 1612, 1557, 1510, 1450, 1249, 1178, 1162, 1107, 1030, 823 cm⁻¹ | ResearchGate[4] |

| ¹H-NMR (pyridine-d₅, 400 MHz) | See original research for detailed shifts and coupling constants. | ResearchGate[4] |

| ¹³C-NMR (pyridine-d₅, 100 MHz) | See original research for detailed chemical shifts. | ResearchGate[4] |

| Mass Spectrometry (Negative ESI) | m/z 551.13 [M-H]⁻ | ResearchGate[4] |

Experimental Protocols

Isolation and Purification of Biflavonoids from Plant Material

Bioassay-guided fractionation is a common strategy for isolating bioactive compounds like biflavonoids.[5]

-

Extraction: Dried and powdered plant material (e.g., leaves and twigs of Podocarpus species) is typically extracted with a solvent such as ethanol or acetone.[6][7]

-

Solvent Partitioning: The crude extract is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatography: The fractions are further purified using various chromatographic techniques:

-

Column Chromatography (CC): Often using silica gel or Sephadex LH-20 as the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification of individual biflavonoids.[8]

-

High-Speed Counter-Current Chromatography (HSCCC): An effective technique for the separation and purification of flavonoids from complex mixtures.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, methanol-d₄, or pyridine-d₅).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz). These experiments are crucial for the complete structural elucidation of the biflavonoid.[6][9]

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.[8]

-

Analysis: High-resolution mass spectrometry provides the accurate mass of the molecular ion, which is used to determine the elemental composition. Tandem MS (MS/MS) experiments are used to study the fragmentation patterns, which aids in structural identification.[10]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy can be used with minimal sample preparation.[11]

-

Analysis: The IR spectrum reveals the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.[11]

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: The sample is dissolved in a suitable solvent, commonly methanol or ethanol.

-

Analysis: The UV-Vis spectrum of flavonoids typically shows two major absorption bands (Band I and Band II) that are characteristic of the flavone nucleus. The position of these bands can provide information about the hydroxylation and methoxylation patterns of the molecule.[12]

-

Biological Activity and Signaling Pathways

While specific studies on the biological activities and signaling pathways of this compound are scarce, the broader class of biflavonoids, including Podocarpusflavone A, has been shown to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[5][13][14]

Potential Anti-inflammatory Mechanisms

Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15]

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some flavonoids can inhibit IκB degradation, thereby suppressing NF-κB activation.[16]

-

MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Flavonoids have been shown to inhibit the phosphorylation of MAPKs, thus blocking downstream inflammatory signaling.[15]

Conclusion

This compound remains a relatively understudied biflavonoid with significant potential for further scientific investigation. While its fundamental chemical properties have been identified, a comprehensive characterization of its physical properties, detailed spectroscopic profile, and biological activities is still needed. The information provided in this guide, including comparative data from Podocarpusflavone A and generalized experimental protocols, serves as a foundational resource for researchers aiming to explore the therapeutic and scientific potential of this intriguing natural product. Future studies focusing on the isolation of this compound in quantities sufficient for thorough biological evaluation and elucidation of its mechanisms of action are warranted.

References

- 1. Compound: this compound (CHEMBL144630) - ChEMBL [ebi.ac.uk]

- 2. Compound: PODOCARPUSFLAVONE A (CHEMBL220745) - ChEMBL [ebi.ac.uk]

- 3. Podocarpusflavone A | C31H20O10 | CID 5320644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Isolation and characterization of compounds from Podocarpus henkelii (Podocarpaceae) with activity against bacterial, fungal and viral pathogens [repository.up.ac.za]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nanoflavneuroprotect.irb.hr [nanoflavneuroprotect.irb.hr]

- 12. Bioactive Flavonoids from Paulownia tomentosa Flowers: Extraction Optimization and α-Glucosidase Inhibitory Kinetics [mdpi.com]

- 13. Anti-inflammatory, antioxidant, anti-tyrosinase and phenolic contents of four Podocarpus species used in traditional medicine in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Podocarpusflavone B: A Technical Guide

Disclaimer: As of November 2025, publicly available data on the specific biological activities of Podocarpusflavone B is limited. This guide provides a comprehensive overview of the standardized methodologies and conceptual frameworks used for the preliminary biological activity screening of biflavonoids like this compound. The quantitative data presented in the tables are illustrative examples and not actual experimental results for this specific compound.

Introduction

This compound is a biflavonoid, a class of secondary metabolites found in plants of the Podocarpus genus. Biflavonoids are known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. This technical guide outlines the fundamental experimental protocols for conducting a preliminary biological activity screening of this compound. It is intended for researchers, scientists, and drug development professionals.

Chemical Structure of this compound

Anticancer Activity Screening

The preliminary anticancer activity of a compound is often assessed by its ability to inhibit the growth of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard procedure for determining the cytotoxic effects of a compound on cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in the culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48 to 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Data Presentation: Illustrative Anticancer Activity

| Cancer Cell Line | Tissue of Origin | Illustrative IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast | 25.5 |

| A549 | Lung | 42.8 |

| HeLa | Cervical | 31.2 |

Experimental Workflow: Anticancer Screening

Anti-inflammatory Activity Screening

The anti-inflammatory potential of a compound can be initially evaluated by its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a standard method to assess the anti-inflammatory activity of a compound by measuring its effect on NO production.

Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 murine macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

LPS (from E. coli)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of medium.

-

Incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of this compound in DMEM.

-

Pre-treat the cells with 50 µL of different concentrations of this compound for 1 hour.

-

Stimulate the cells with 50 µL of LPS (final concentration 1 µg/mL). Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent).

-

Incubate for 24 hours.

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO inhibition relative to the LPS-stimulated control.

-

Data Presentation: Illustrative Anti-inflammatory Activity

| Concentration (µM) | Illustrative NO Production (µM) | Illustrative % Inhibition |

|---|---|---|

| Control (no LPS) | 1.2 | - |

| LPS (1 µg/mL) | 35.6 | 0 |

| This compound (10 µM) + LPS | 28.5 | 20 |

| This compound (50 µM) + LPS | 15.3 | 57 |

| This compound (100 µM) + LPS | 8.9 | 75 |

Experimental Workflow: Anti-inflammatory Screening

Antioxidant Activity Screening

The antioxidant capacity of a compound is its ability to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods to evaluate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standard procedure for assessing the free radical scavenging activity of a compound.

Objective: To determine the DPPH radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the this compound stock solution and the positive control.

-

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the sample solutions (different concentrations of this compound and the positive control) to the wells.

-

Include a blank (methanol only) and a control (DPPH solution with methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula:

-

% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

-

Determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

-

Data Presentation: Illustrative Antioxidant Activity

| Compound | Illustrative IC₅₀ (µg/mL) |

|---|---|

| This compound | 15.2 |

| Ascorbic Acid (Positive Control) | 5.8 |

Experimental Workflow: Antioxidant Screening

Potential Signaling Pathways

Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, the NF-κB and MAPK pathways are common targets for the anti-inflammatory and anticancer activities of flavonoids.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

The diagram below illustrates a hypothetical mechanism by which a flavonoid like this compound could inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Conclusion

This technical guide provides a foundational framework for the preliminary biological activity screening of this compound. The detailed protocols for anticancer, anti-inflammatory, and antioxidant assays, along with standardized data presentation formats and workflow visualizations, offer a comprehensive approach for researchers. While specific experimental data for this compound is currently lacking in the scientific literature, the methodologies outlined here are robust and widely accepted for the initial evaluation of novel biflavonoids. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may hold promise for future drug development.

References

Investigating the Potential Mechanism of Action for Podocarpusflavone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podocarpusflavone B, a biflavonoid compound, belongs to a class of natural products known for a wide array of biological activities. While direct experimental data on this compound is limited, its structural similarity to other well-researched biflavonoids, such as amentoflavone, ginkgetin, and bilobetin, provides a strong basis for predicting its potential mechanism of action. This technical guide synthesizes the available information on these analogous compounds to propose a putative mechanistic framework for this compound. We will delve into its potential anti-inflammatory, pro-apoptotic, and antioxidant properties, focusing on key signaling pathways including NF-κB, MAPK, and PI3K/Akt. This document provides detailed experimental protocols and quantitative data from studies on related biflavonoids to guide future research and drug development efforts centered on this compound.

Introduction

Biflavonoids are a class of polyphenolic compounds formed by the dimerization of two flavonoid units. They are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. This compound, with the molecular formula C₃₂H₂₂O₁₀, is a member of this family. Due to a scarcity of direct research on this compound, this guide will extrapolate its likely mechanisms of action from comprehensive studies on its structural analogues: amentoflavone, ginkgetin, and bilobetin. These compounds share a common biflavonoid backbone and have been shown to modulate key cellular signaling pathways implicated in various disease processes. This guide aims to provide a foundational understanding of the potential therapeutic avenues of this compound and to furnish researchers with the necessary technical details to initiate further investigation.

Potential Anti-inflammatory Mechanism of Action

Chronic inflammation is a key driver of numerous diseases. Biflavonoids, including the analogues of this compound, have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Amentoflavone has been shown to exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway. It has been observed to inhibit LPS-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), all of which are regulated by NF-κB.

-

Proposed Mechanism for this compound: Based on the action of amentoflavone, this compound is hypothesized to inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate downstream targets, leading to the production of inflammatory mediators. Key components of this pathway include ERK, JNK, and p38 MAPK. Ginkgetin has been shown to regulate MAPK signaling, although its effects can be context-dependent, either inhibiting or activating the pathway in different cancer cell types.[2] Flavonoids, in general, have been reported to suppress the activation of the MAPK pathway in inflammatory conditions.[3]

-

Proposed Mechanism for this compound: this compound is likely to modulate the MAPK pathway, potentially by inhibiting the phosphorylation of key kinases like JNK, ERK, and p38, thereby reducing the expression of pro-inflammatory cytokines.

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Potential Pro-Apoptotic Mechanism of Action

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anti-cancer therapies work by inducing apoptosis in tumor cells. Biflavonoids like amentoflavone and ginkgetin have been shown to induce apoptosis in various cancer cell lines.[4]

Induction of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote the release of cytochrome c from the mitochondria, while anti-apoptotic members like Bcl-2 inhibit this process. Released cytochrome c activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death. Amentoflavone and ginkgetin have been reported to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[5]

-

Proposed Mechanism for this compound: this compound is anticipated to induce apoptosis by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Potential Antioxidant Mechanism of Action

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. Flavonoids are well-known for their antioxidant properties. Amentoflavone has demonstrated significant antioxidant activity.[1]

-

Proposed Mechanism for this compound: this compound is expected to possess antioxidant properties, acting as a free radical scavenger and potentially upregulating endogenous antioxidant enzymes.

Quantitative Data from Analogue Compounds

While specific quantitative data for this compound is not yet available, the following tables summarize the reported activities of its close structural analogues, providing a benchmark for future studies.

Table 1: Anti-proliferative and Cytotoxic Activities of Ginkgetin and Bilobetin

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Ginkgetin | RKO | - | 0.75 | [6] |

| Ginkgetin | LOVO | - | 0.6 | [6] |

| Ginkgetin | Daoy | MTT | 14.65 | [6] |

| Ginkgetin | D283 | MTT | 15.81 | [6] |

| Ginkgetin | DU145 | CCK-8 | 5 | [6] |

| Bilobetin | Huh7 | - | 18.28 | |

| Bilobetin | HepG2 | - | 19 |

Table 2: Antimicrobial Activity of Podocarpusflavone A

| Organism | MIC (µg/mL) |

| Enterococcus faecalis | 60 |

| Pseudomonas aeruginosa | >15 (SI) |

Note: Data for Podocarpusflavone A is limited and presented here for completeness of the genus. SI denotes Selectivity Index.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound, based on established protocols for flavonoids and biflavonoids.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[7]

-

Treatment: Treat the cells with varying concentrations of this compound (or a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Solubilization: Add 100 µL of solubilizing buffer (e.g., 10% SDS in 0.01 N HCl) to each well.[7]

-

Absorbance Measurement: After overnight incubation, measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described for the viability assay.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[8]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Western Blot Analysis for Signaling Pathways (NF-κB, MAPK, PI3K/Akt)

This technique is used to detect the expression levels of specific proteins involved in signaling cascades.

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 40 µg of total protein per lane on an SDS-polyacrylamide gel.[9]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p65, p65, p-ERK, ERK, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[9]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Treatment: Treat the transfected cells with this compound and/or an inflammatory stimulus (e.g., TNF-α).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.[1]

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1]

-

Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Caspase Activity Assay

This assay quantifies the activity of key apoptotic enzymes.

-

Cell Lysis: After treatment, lyse the cells in a chilled cell lysis buffer.[10]

-

Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for caspase-3).[10]

-

Incubation: Incubate at 37°C for 1-2 hours.[10]

-

Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.[10]

Conclusion and Future Directions

This technical guide outlines a plausible mechanistic framework for the biological activities of this compound, drawing upon the established actions of its structural analogues. The proposed mechanisms, centering on the modulation of the NF-κB, MAPK, and intrinsic apoptosis pathways, provide a solid foundation for future empirical investigation. The detailed experimental protocols included herein offer a practical roadmap for researchers to systematically evaluate these hypotheses.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the described in vitro assays. Confirmation of its effects on the proposed signaling pathways and a comprehensive evaluation of its dose-dependent efficacy and cytotoxicity are crucial next steps. Furthermore, in vivo studies in relevant animal models will be essential to validate its therapeutic potential for inflammatory diseases and cancer. The exploration of this compound and other related biflavonoids holds significant promise for the development of novel, plant-derived therapeutics.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. Ginkgetin Alleviates Inflammation, Oxidative Stress, and Apoptosis Induced by Hypoxia/Reoxygenation in H9C2 Cells via Caspase-3 Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anti-tumor effect of ginkgetin on human hepatocellular carcinoma cell lines by inducing cell cycle arrest and promoting cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Podocarpusflavone B and structurally related biflavonoids, focusing on their biological activities, underlying mechanisms of action, and experimental methodologies. Due to the limited specific research on this compound, this review incorporates data from closely related and well-studied biflavonoids isolated from Podocarpus species and other plant sources to provide a broader understanding of this class of compounds.

Introduction to Podocarpusflavones and Related Biflavonoids

Biflavonoids are a class of naturally occurring polyphenolic compounds characterized by a structure composed of two flavonoid units linked together. They are widely distributed in the plant kingdom and have been isolated from various species, notably from the genus Podocarpus. These compounds, including Podocarpusflavone A and B, amentoflavone, and isoginkgetin, have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities.[1][2] These activities include antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development.[1][3]

Quantitative Biological Data

The following tables summarize the quantitative data available for Podocarpusflavone A and other related biflavonoids, providing a comparative overview of their biological activities.

Table 1: Cytotoxicity of Related Biflavonoids against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Podocarpusflavone A | DLD-1 | Colon Cancer | ~6.5 | Not Found |

| KB | Oral Epidermoid Carcinoma | ~9.2 | Not Found | |

| MCF-7 | Breast Cancer | ~11.8 | Not Found | |

| HEp-2 | Laryngeal Cancer | ~16.2 | Not Found | |

| Isoginkgetin | DLD-1 | Colon Cancer | ~4.6 | Not Found |

| KB | Oral Epidermoid Carcinoma | ~7.3 | Not Found | |

| MCF-7 | Breast Cancer | ~8.9 | Not Found | |

| HEp-2 | Laryngeal Cancer | ~10.5 | Not Found |

Table 2: Antimicrobial Activity of Related Biflavonoids

| Compound | Microorganism | Type | MIC (µg/mL) | Reference |

| Podocarpusflavone A | Enterococcus faecalis | Gram-positive bacteria | 60 | [3] |

| Pseudomonas aeruginosa | Gram-negative bacteria | >128 | [3] | |

| Isoginkgetin | Staphylococcus aureus | Gram-positive bacteria | 60 | [3] |

| Enterococcus faecalis | Gram-positive bacteria | 60 | [3] | |

| Escherichia coli | Gram-negative bacteria | 130 | [3] | |

| Aspergillus fumigatus | Fungus | 30 | [3] | |

| Cryptococcus neoformans | Fungus | 30 | [3] |

Table 3: Antioxidant Activity of Related Biflavonoids

| Compound | Assay | IC50 (µM) | Reference |

| Amentoflavone | DPPH radical scavenging | 0.92 | [1] |

| ABTS radical scavenging | 30.8 | [1] | |

| Ferrous ion chelation | 20.1 | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of biflavonoid activity.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the biflavonoid dissolved in DMSO (final DMSO concentration should be <0.1%) and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Protocol:

-

Sample Preparation: Prepare a stock solution of the biflavonoid in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the biflavonoid solution to 100 µL of a 0.2 mM methanolic solution of DPPH.

-